molecular formula C9H6ClN B1353260 4-Chlorocinnamonitrile CAS No. 28446-72-2

4-Chlorocinnamonitrile

Cat. No.: B1353260
CAS No.: 28446-72-2
M. Wt: 163.6 g/mol
InChI Key: PPCNBCKABHGVMX-OWOJBTEDSA-N
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Description

4-Chlorocinnamonitrile is an organic compound with the molecular formula C9H6ClN. It is a derivative of cinnamonitrile, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Safety and Hazards

4-Chlorocinnamonitrile is harmful in contact with skin. It has hazard classifications of Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The target organs are the respiratory system .

Biochemical Analysis

Biochemical Properties

4-Chlorocinnamonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It has been used in the synthesis of ethyl-1-(4-chlorophenyl)-2-cyanoethyl(diethoxymethyl)phosphinate In biochemical contexts, this compound interacts with enzymes and proteins involved in radical and homocopolymerization reactions

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior. For instance, it has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to interact with enzymes, leading to either inhibition or activation of their activity. These interactions can result in changes in gene expression, further influencing cellular processes. The binding of this compound to specific proteins can also affect their function, contributing to the compound’s overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability during experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. Threshold effects have been identified, indicating the importance of determining the optimal dosage for specific applications. Toxicity studies have shown that high doses of this compound can lead to adverse effects on cellular function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Enzymes involved in the metabolism of this compound include those responsible for its conversion to other bioactive compounds. These interactions are crucial for understanding the compound’s role in cellular metabolism .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding the compound’s role in cellular processes and its potential as a biochemical tool .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorocinnamonitrile can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Sandmeyer reaction due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chlorocinnamonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCNBCKABHGVMX-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28446-72-2
Record name Cinnamonitrile, p-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028446722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-chlorocinnamonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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